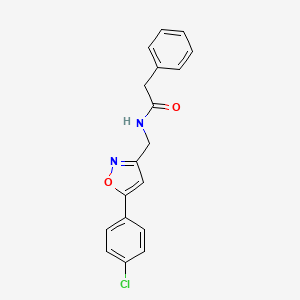

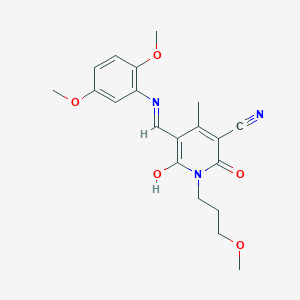

![molecular formula C19H23N3O4S B2603050 methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1189648-25-6](/img/structure/B2603050.png)

methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave Assisted Synthesis and Novel Coupling

Research demonstrates the use of microwave-assisted synthesis for producing novel heterocyclic compounds, such as pyrido[3,2-f][1,4]thiazepines, showcasing the efficiency of this method in yielding better results in shorter times compared to traditional methods. This highlights the potential for creating derivatives of benzodiazepines under microwave irradiation for various applications, including medicinal chemistry (R. Faty, M. Youssef, Ayman M. S. Youssef, 2011).

Synthesis of Thieno-Diltiazem Derivatives

Another study elaborates on the synthesis of thieno-diltiazem derivatives starting from related thioxo compounds, indicating the compound's utility in generating cardiovascular agents. The methodological approach provides insights into the manipulation of the core structure for developing therapeutics (I. Puschmann, T. Erker, 1995).

Reaction with Anthranilic Acid Hydrazide

The interaction of similar compounds with anthranilic acid hydrazide to form novel pyrrol and benzodiazepine derivatives is detailed, underscoring the versatility of these molecules in synthesizing diverse heterocyclic compounds that could have pharmacological significance (P. Mukovoz et al., 2016).

Heteroarene-fused Benzodiazepines Synthesis

Research into the behavior of tetrahydro-1,5-benzodiazepinethiones with aromatic α-haloketones for synthesizing heteroarene-fused benzodiazepines presents another application. This study illustrates the compound's role in creating complex structures with potential for biological activity (R. Jančienė et al., 2008).

Efficient One-Pot Synthesis

The compound's efficiency in a one-pot, three-component synthesis of 1,5-benzodiazepine derivatives emphasizes its role in streamlining synthetic processes. This method highlights the compound's potential in facilitating the rapid development of benzodiazepine-based drugs with high yields and environmental benefits (Xiao-qing Li, Lan-zhi Wang, 2014).

Mecanismo De Acción

Target of Action

Compounds similar to “methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate” often target specific receptors or enzymes in the body. For instance, benzodiazepines typically target GABA receptors in the nervous system .

Mode of Action

Upon binding to their targets, these compounds can alter the function of the target, often by enhancing or inhibiting its activity. For example, benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits nerve impulses, thereby reducing neuronal excitability .

Biochemical Pathways

The interaction of these compounds with their targets can affect various biochemical pathways. For instance, the enhancement of GABA activity by benzodiazepines can lead to sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can greatly affect their bioavailability and efficacy. Factors such as solubility, stability, and molecular size can influence how well these compounds are absorbed and distributed throughout the body, how they are metabolized, and how quickly they are excreted .

Result of Action

The molecular and cellular effects of these compounds depend on their specific mode of action and the biochemical pathways they affect. For example, the enhancement of GABA activity by benzodiazepines can lead to a decrease in anxiety, sedation, or muscle relaxation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds. For example, certain drugs may be less effective or more prone to degradation in acidic environments .

Propiedades

IUPAC Name |

methyl 2-[4-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-25-19(24)10-13-9-18(22-16-7-3-2-6-15(16)21-13)27-12-17(23)20-11-14-5-4-8-26-14/h2-3,6-7,9,14,21H,4-5,8,10-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTUMZOIASBRBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

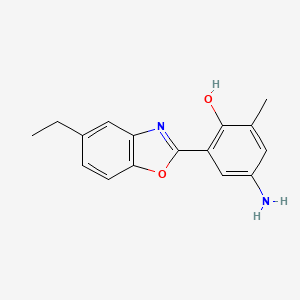

![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2602967.png)

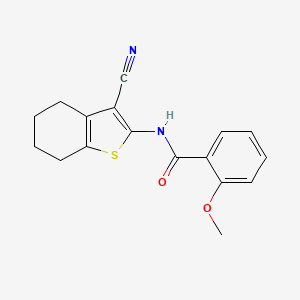

![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)

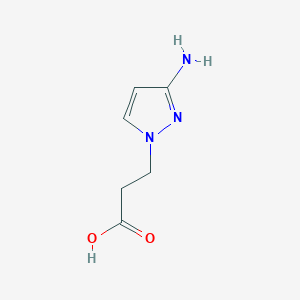

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)

![1-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2602986.png)

![N-[4-(propan-2-yl)phenyl]-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2602988.png)

![1-[4-(Benzyloxy)phenyl]ethanol](/img/structure/B2602990.png)